Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate
Overview
Description
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate is an organic compound with the molecular formula C14H16O5 It is a derivative of butyrate, featuring an acetoxyphenyl group and an oxo group
Scientific Research Applications
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Future research could focus on the synthesis and characterization of Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate and its derivatives, as well as their potential applications in various fields. The development of more efficient synthesis methods and the study of the compound’s biological activity could also be areas of interest .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as atf4 and nf-kb proteins . These proteins play crucial roles in cellular processes like inflammation and stress response .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . They achieve this by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells .
Result of Action
Similar compounds have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as nitric oxide synthase and reactive oxygen species-producing enzymes . These interactions can lead to the modulation of oxidative stress responses in cells, thereby impacting cellular health and function.
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been found to enhance mitochondrial bioenergetics and stress response under ischemic-like conditions . Additionally, it can inhibit apoptosis by regulating the expression of apoptosis-related genes and proteins, thereby promoting cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide and mitigating oxidative stress . Additionally, it can modulate the expression of genes involved in the mitochondrial apoptosis pathway, contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained neuroprotective effects, including the maintenance of mitochondrial homeostasis and inhibition of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing mitochondrial bioenergetics and reducing oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and increased oxidative damage . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and mitochondrial function . For example, it has been shown to modulate the activity of enzymes involved in the production and detoxification of reactive oxygen species, thereby impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and accumulate in specific cellular compartments, such as mitochondria . The interaction with transporters and binding proteins can influence its localization and accumulation, thereby affecting its overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is primarily localized in the mitochondria, where it exerts its neuroprotective effects by modulating mitochondrial bioenergetics and inhibiting apoptosis . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its subcellular distribution and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the esterification of 4-(4-acetoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound shares structural similarities but features a pyrrole ring instead of a butyrate backbone.
Cyanoacetohydrazides: These compounds are used in the synthesis of heterocyclic compounds and share some reactivity patterns with ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate.
Methyl (E)-3-(4-acetoxyphenyl)acrylate: This compound has a similar acetoxyphenyl group but differs in its acrylate structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-(4-acetyloxyphenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-14(17)9-8-13(16)11-4-6-12(7-5-11)19-10(2)15/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUQSYUCBAATBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645837 | |
Record name | Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-83-3 | |
Record name | Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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